molecular formula C12H17NO2 B1493650 trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2165940-53-2

trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Cat. No. B1493650
CAS RN: 2165940-53-2
M. Wt: 207.27 g/mol
InChI Key: MVNJUYRZLQVCKK-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, or T2MMC, is a cyclic alcohol with a wide range of applications in the scientific and medical fields. It is a colorless liquid that is soluble in water and has a melting point of -42°C. T2MMC has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications.

Mechanism of Action

The mechanism of action of T2MMC is not yet fully understood. However, it is believed that the cyclic structure of the molecule allows it to interact with proteins and other biomolecules. This interaction may be responsible for the biological activity of T2MMC, as well as its ability to act as a model compound for studying the effects of small molecules on biological systems.
Biochemical and Physiological Effects
T2MMC has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, T2MMC has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

T2MMC has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a relatively low volatility. It is also soluble in water, which makes it easy to work with in aqueous solutions. However, it is not soluble in organic solvents, which limits its use in organic synthesis.

Future Directions

The potential applications of T2MMC are still being explored. Future research may focus on its ability to act as a model compound for studying the effects of small molecules on biological systems. Additionally, further research into its effects on biochemical and physiological processes may lead to the development of new pharmaceuticals or other treatments. Finally, research into its potential for use in organic synthesis may lead to the development of new synthetic routes for the synthesis of complex molecules.

Scientific Research Applications

T2MMC has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. It has also been used in the synthesis of fluorescent dyes and as a model compound for studying the effects of small molecules on biological systems.

properties

IUPAC Name

(1R,2R)-2-(2-methoxy-5-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJUYRZLQVCKK-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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